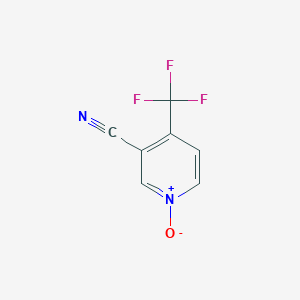

![molecular formula C15H13F3N4OS B3041466 2-(4-aminobenzoyl)-N-[2-(trifluoromethyl)phenyl]hydrazine-1-carbothioamide CAS No. 300541-84-8](/img/structure/B3041466.png)

2-(4-aminobenzoyl)-N-[2-(trifluoromethyl)phenyl]hydrazine-1-carbothioamide

Übersicht

Beschreibung

The compound is a complex organic molecule that likely contains an aminobenzoyl group, a trifluoromethylphenyl group, a hydrazine group, and a carbothioamide group . These groups are common in many pharmaceuticals and agrochemicals .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized through various methods. For example, trifluoromethyl-substituted diamine monomers have been prepared through the nucleophilic substitution reaction of 2-chloro-5-nitrobenzotrifluoride and 4,4’-sulfonyl diphenol in the presence of potassium carbonate, followed by catalytic reduction with hydrazine and Pd/C . Another method involves the condensation of diamines or amino (thio)phenols with in situ generated CF3CN .Wissenschaftliche Forschungsanwendungen

Synthesis of Fluorinated Polyimides

The compound can be used in the synthesis of organosoluble and light-colored fluorinated polyimides . These polyimides have inherent viscosities ranging from 0.74 to 1.14 dL/g and are synthesized from a trifluoromethyl-substituted diamine monomer . The polyimide films have strengths at yield of 94–119 MPa, tensile strengths of 90–118 MPa, elongations to break of 10–16%, and initial moduli of 2.0–2.4 GPa .

Production of High-Strength Fibers

The compound can be used in the production of aromatic high-strength fibers . These fibers have a wide range of applications in various industries, including aerospace, automotive, and electronics.

3. Development of Low Band Gap Conjugated Polymers The compound can be used in the development of new low band gap D–A structured conjugated polymers . These polymers, such as PBDTTBI and PBDTBBT, are based on 2-(4-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole and benzo[1,2-c;4,5-c′]bis[1,2,5]thiadiazole acceptor units with benzo[1,2-b;3,4-b′]dithiophene as a donor unit .

Organic Photovoltaics

The compound can be used in the fabrication of organic photovoltaics . Bulk heterojunction solar cells fabricated with a configuration of ITO/PEDOT:PSS/ PBDTBBT:PC71BM/Al exhibited a best power conversion efficiency of 0.67%, with a short circuit current density of 4.9 mA cm−2, an open-circuit voltage of 0.54 V and a fill factor of 25% .

Synthesis of 4-Chloro-2-(Trifluoromethyl)Phenyl Isocyanate

The compound can potentially be used in the synthesis of 4-chloro-2-(trifluoromethyl)phenyl isocyanate , a chemical that has various applications in the chemical industry.

Development of New Materials

The compound can be used in the development of new materials with unique properties. For example, the incorporation of the benzo[1,2-c;4,5-c′]bis[1,2,5]thiadiazole unit into PBDTBBT significantly alters the optical and electrochemical properties of the polymer .

Eigenschaften

IUPAC Name |

1-[(4-aminobenzoyl)amino]-3-[2-(trifluoromethyl)phenyl]thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F3N4OS/c16-15(17,18)11-3-1-2-4-12(11)20-14(24)22-21-13(23)9-5-7-10(19)8-6-9/h1-8H,19H2,(H,21,23)(H2,20,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WADBHHUTENKQDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)NC(=S)NNC(=O)C2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F3N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-aminobenzoyl)-N-[2-(trifluoromethyl)phenyl]hydrazine-1-carbothioamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

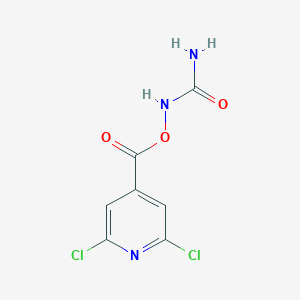

![N1-(2,6-dichloro-4-pyridyl)-2-[2-(trifluoromethyl)phenyl]hydrazine-1-carboxamide](/img/structure/B3041384.png)

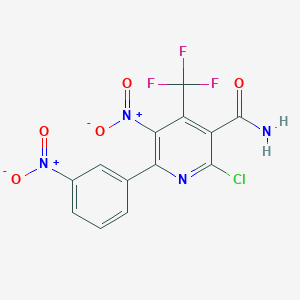

![O4-[(2,6-dichloro-4-pyridyl)carbonyl]-3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbohydroximamide](/img/structure/B3041385.png)

![2-[(Chloromethyl)thio]-6-methyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B3041387.png)

![Ethyl 2-{[{[(2,6-dichloroisonicotinoyl)oxy]imino}(2,6-dichlorophenyl)methyl]amino}acetate](/img/structure/B3041391.png)

![3-(2-Chloro-6-fluorophenyl)-4-[4-(4-chloro-3-nitrophenyl)-1,3-thiazol-2-yl]-5-methylisoxazole](/img/structure/B3041393.png)

![3-[(Diethoxyphosphorothioyl)oxy]-5-[2-(trifluoromethyl)anilino]isothiazole-4-carbonitrile](/img/structure/B3041396.png)

![N'-[3,5-bis(trifluoromethyl)phenyl]sulfonyl-2,6-dichloropyridine-4-carboximidamide](/img/structure/B3041397.png)

![3-(4-chlorophenyl)-6-methyl-3H-[1,2,3,4]tetraazolo[1,5-a]pyridin-4-ium tetrafluoroborate](/img/structure/B3041399.png)

![2,6-Dichloroisonicotinaldehyde 4-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B3041400.png)

![2,6-Dichloro-4-[({[2-(trifluoromethyl)benzoyl]oxy}imino)methyl]pyridine](/img/structure/B3041402.png)

![3-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B3041403.png)